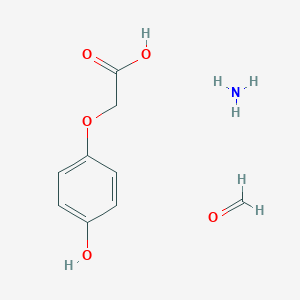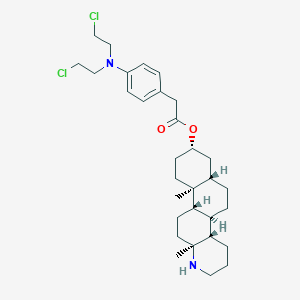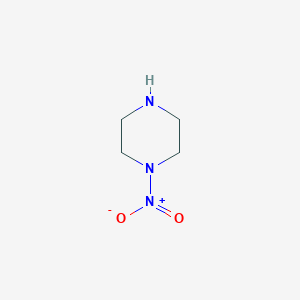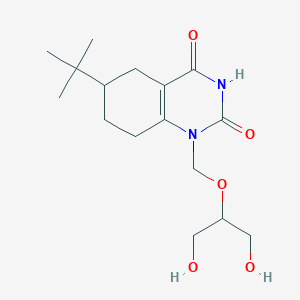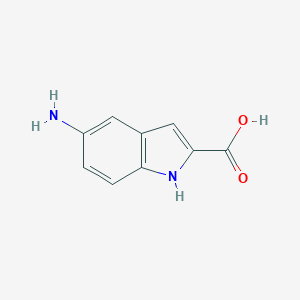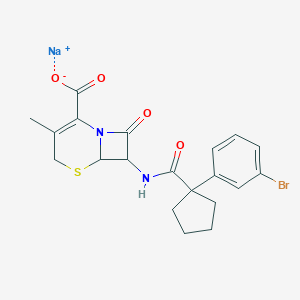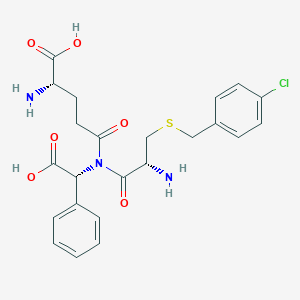
Ggcbcp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is a synthetic compound with a complex structure It is composed of a gamma-glutaminyl group, a 4-chlorobenzyl group, a cysteinyl group, and a phenylglycine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ggcbcp involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
化学反応の分析
Types of Reactions
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can undergo various chemical reactions, including:
Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
作用機序
The mechanism of action of Ggcbcp involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group may enhance its binding affinity to certain targets, while the cysteinyl group can form disulfide bonds, potentially altering the structure and function of proteins.
類似化合物との比較
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can be compared with other similar compounds, such as:
Gamma-Glutaminyl-S-benzylcysteinyl-phenylglycine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Gamma-Glutaminyl-S-(4-methylbenzyl)cysteinyl-phenylglycine: Contains a methyl group instead of a chlorine atom, potentially altering its hydrophobicity and interaction with molecular targets.
The uniqueness of Ggcbcp lies in the presence of the 4-chlorobenzyl group, which can significantly influence its chemical and biological properties.
特性
CAS番号 |
152684-55-4 |
|---|---|
分子式 |
C23H26ClN3O6S |
分子量 |
508 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26ClN3O6S/c24-16-8-6-14(7-9-16)12-34-13-18(26)21(29)27(19(28)11-10-17(25)22(30)31)20(23(32)33)15-4-2-1-3-5-15/h1-9,17-18,20H,10-13,25-26H2,(H,30,31)(H,32,33)/t17-,18-,20+/m0/s1 |
InChIキー |
YUENTQVIQRRGQD-CMKODMSKSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CSCC2=CC=C(C=C2)Cl)N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
Key on ui other cas no. |
152684-55-4 |
同義語 |
gamma-Gln-S-(pClBz)Cys-PhGly gamma-glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine GGCBCP TER-117 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
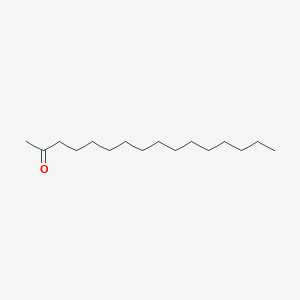
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
